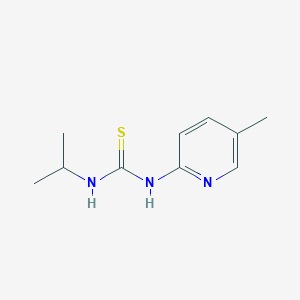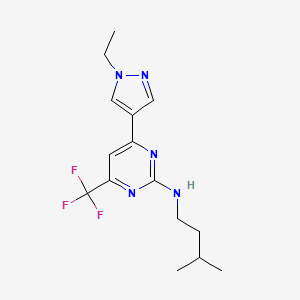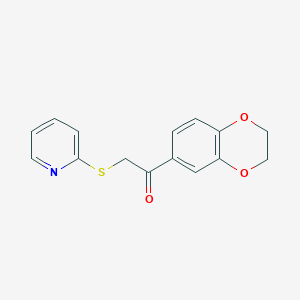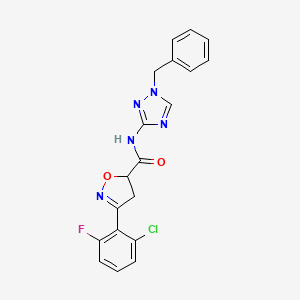![molecular formula C20H13Cl4N5O2 B14926231 3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B14926231.png)
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the nitro group: Nitration reactions are used to introduce the nitro group into the pyrazole ring.
Attachment of the dichlorophenyl groups: This step involves the use of chlorinated aromatic compounds and appropriate coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Halogen atoms in the dichlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the aromatic rings.
科学研究应用
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic rings and functional groups allow it to interact with enzymes and receptors, modulating their activity and leading to the observed effects.
相似化合物的比较
Similar Compounds
3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole: Lacks the nitro group, leading to different reactivity and biological activity.
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(3-amino-1H-pyrazol-1-yl)methyl]-1H-pyrazole: Contains an amino group instead of a nitro group, affecting its chemical and biological properties.
Uniqueness
The presence of both dichlorophenyl groups and a nitro-substituted pyrazole ring makes 3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole unique. This combination of functional groups provides a distinct set of chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C20H13Cl4N5O2 |
|---|---|
分子量 |
497.2 g/mol |
IUPAC 名称 |
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(3-nitropyrazol-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C20H13Cl4N5O2/c1-11-19(12-2-4-14(21)16(23)8-12)26-28(10-27-7-6-18(25-27)29(30)31)20(11)13-3-5-15(22)17(24)9-13/h2-9H,10H2,1H3 |
InChI 键 |
JSSBKRHGVAHBCR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)CN3C=CC(=N3)[N+](=O)[O-])C4=CC(=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](4-methylpiperazin-1-yl)methanone](/img/structure/B14926148.png)
![2-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B14926161.png)

![N-(1-ethyl-1H-benzimidazol-2-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926166.png)
![2-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B14926173.png)


![N-(3-cyclopropyl-1,2-oxazol-5-yl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B14926202.png)
![2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B14926208.png)
![4-(4-chlorophenyl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B14926220.png)

![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B14926238.png)
![[1-Ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B14926241.png)
![1-(difluoromethyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14926245.png)
